2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid

Catalog No.
S15813699
CAS No.
M.F
C9H13NO4S
M. Wt
231.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-y...

Product Name

2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid

IUPAC Name

2-(1,1-dioxo-4-prop-2-ynyl-1,4-thiazinan-3-yl)acetic acid

Molecular Formula

C9H13NO4S

Molecular Weight

231.27 g/mol

InChI

InChI=1S/C9H13NO4S/c1-2-3-10-4-5-15(13,14)7-8(10)6-9(11)12/h1,8H,3-7H2,(H,11,12)

InChI Key

BXTQBHUHKXSNPT-UHFFFAOYSA-N

Canonical SMILES

C#CCN1CCS(=O)(=O)CC1CC(=O)O

2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid, also known as 4-(prop-2-ynyl)thiomorpholine 1,1-dioxide, is a compound characterized by its unique thiomorpholine structure. Its molecular formula is C7H11NO2SC_7H_{11}NO_2S, and it has a molecular weight of approximately 173.23 g/mol. The compound features a thiomorpholine ring with a propargyl group at the 4-position and an acetic acid moiety at the 2-position, contributing to its biological and chemical properties .

Typical of thiomorpholines, including:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can yield thiol or amine derivatives.
  • Substitution: Nucleophilic substitution allows for the introduction of different functional groups onto the thiomorpholine ring.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction .

Research indicates that 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid exhibits potential biological activity, particularly in antimicrobial and anticancer domains. The compound's structure suggests it may act as a photosensitizer, generating reactive oxygen species that can induce cell death in targeted cells. This property makes it a candidate for further investigation in therapeutic applications .

The synthesis of this compound typically involves the reaction of thiomorpholine with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of thiomorpholine attacks the carbon of propargyl bromide, leading to the formation of the desired product. Optimization of reaction conditions such as temperature and solvent can enhance yield and efficiency in industrial settings .

2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid has several applications across various fields:

  • Chemistry: Serves as a building block in synthesizing more complex organic molecules.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Explored for potential therapeutic effects and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals and materials .

Studies on the interactions of this compound with biological systems are ongoing. It is suggested that its ability to generate reactive oxygen species may play a significant role in its biological effects. Further research is needed to elucidate the mechanisms underlying its interactions with cellular components and pathways .

Several compounds share structural similarities with 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Propargylthiomorpholine 1,1-DioxideC7H11NO2SC_7H_{11}NO_2SSimilar structure without acetic acid moiety
4-(2-Propenyl)thiomorpholine 1,1-DioxideC7H11NO2SC_7H_{11}NO_2SContains an allyl group instead of propargyl
4-(Butynyl)thiomorpholine 1,1-DioxideC8H13NO2SC_8H_{13}NO_2SFeatures a longer alkyne chain

Uniqueness

The uniqueness of 2-(1,1-Dioxido-4-(prop-2-yn-1-yl)thiomorpholin-3-yl)acetic acid lies in its combination of both the thiomorpholine ring and the acetic acid functional group, which may enhance its biological activity compared to other similar compounds that lack these features. This structural combination could lead to distinct reactivity patterns and interaction profiles in biological systems .

XLogP3

-3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

231.05652907 g/mol

Monoisotopic Mass

231.05652907 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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